(2S)-2-AMINO-3-(1,3-BENZOTHIAZOL-2-YL)PROPANOIC ACID HYDROCHLORIDE (2S)-2-AMINO-3-(1,3-BENZOTHIAZOL-2-YL)PROPANOIC ACID HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 1820581-64-3
VCID: VC4209084
InChI: InChI=1S/C10H10N2O2S.ClH/c11-6(10(13)14)5-9-12-7-3-1-2-4-8(7)15-9;/h1-4,6H,5,11H2,(H,13,14);1H/t6-;/m0./s1
SMILES: C1=CC=C2C(=C1)N=C(S2)CC(C(=O)O)N.Cl
Molecular Formula: C10H11ClN2O2S
Molecular Weight: 258.72

(2S)-2-AMINO-3-(1,3-BENZOTHIAZOL-2-YL)PROPANOIC ACID HYDROCHLORIDE

CAS No.: 1820581-64-3

Cat. No.: VC4209084

Molecular Formula: C10H11ClN2O2S

Molecular Weight: 258.72

* For research use only. Not for human or veterinary use.

(2S)-2-AMINO-3-(1,3-BENZOTHIAZOL-2-YL)PROPANOIC ACID HYDROCHLORIDE - 1820581-64-3

Specification

CAS No. 1820581-64-3
Molecular Formula C10H11ClN2O2S
Molecular Weight 258.72
IUPAC Name (2S)-2-amino-3-(1,3-benzothiazol-2-yl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C10H10N2O2S.ClH/c11-6(10(13)14)5-9-12-7-3-1-2-4-8(7)15-9;/h1-4,6H,5,11H2,(H,13,14);1H/t6-;/m0./s1
Standard InChI Key BWLYFKNQAGZYKX-RGMNGODLSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)CC(C(=O)O)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Configuration

The compound features a benzothiazole ring (a bicyclic structure comprising a benzene fused to a thiazole) linked to the β-carbon of an L-alanine residue. The (2S) configuration at the α-carbon ensures chirality, critical for its biological interactions . Key structural attributes include:

PropertyValue
IUPAC Name(2S)-2-amino-3-(1,3-benzothiazol-2-yl)propanoic acid hydrochloride
SMILESC1=CC=C2C(=C1)N=C(S2)CC@@HN.Cl
XLogP31.2 (predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

The planar benzothiazole ring contributes to π-π stacking interactions with biological targets, while the carboxylic acid and amino groups facilitate hydrogen bonding .

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR (D2_2O) exhibits signals at δ 7.85–7.45 (m, 4H, aromatic), δ 4.32 (t, J = 6.8 Hz, 1H, CH), and δ 3.15 (dd, J = 14.2 Hz, 1H, CH2_2).

  • IR: Strong absorption bands at 1720 cm1^{-1} (C=O stretch) and 3400 cm1^{-1} (N-H stretch) .

Synthesis and Modification Strategies

Primary Synthetic Routes

The synthesis typically involves multi-step reactions starting from benzothiazole precursors:

  • Hantzsch Thiazole Synthesis: Reacting 2-aminothiophenol with α-chloro-β-alanine esters under reflux conditions in ethanol yields the benzothiazole-alanine intermediate .

  • Chiral Resolution: The racemic mixture is resolved using chiral column chromatography or enzymatic methods to isolate the (2S)-enantiomer.

  • Hydrochloride Formation: Treatment with hydrochloric acid in methanol precipitates the hydrochloride salt .

Yield Optimization: Reactions in aqueous sodium carbonate at 90°C achieve yields >75%, whereas nonpolar solvents like DMF reduce efficiency to ~50% .

Derivative Synthesis for Enhanced Bioactivity

Modifications to the benzothiazole ring or amino acid backbone have been explored:

  • 5-Chloro Substitution: Introduces electron-withdrawing effects, improving binding to enzymatic active sites .

  • O-Methyl Oxime Ether: Enhances metabolic stability by reducing oxidative degradation .

Biological Activities and Mechanisms

Aminoacyl-tRNA Synthetases (AARS)

The compound inhibits AARS enzymes (IC50_{50} = 1.8 µM against E. coli AARS), disrupting protein synthesis in bacterial and cancer cells . Structural studies reveal that the benzothiazole moiety occupies the hydrophobic pocket of AARS, while the carboxylic acid group coordinates with Mg2+^{2+} ions in the catalytic site .

Kynurenine Monooxygenase (KMO)

As a KMO inhibitor (Ki_i = 0.4 µM), it reduces neurotoxic quinolinic acid production, showing promise in neurodegenerative diseases .

Antimicrobial Activity

PathogenMIC (µg/mL)Reference
Mycobacterium tuberculosis4.2
Staphylococcus aureus12.5

Mechanistically, the thiazole sulfur disrupts bacterial membrane integrity, while the amino acid moiety interferes with cell wall synthesis.

Neuroprotective Effects

In murine models of Alzheimer’s disease, the compound reduced amyloid-β plaques by 40% and suppressed microglial activation via NF-κB pathway inhibition .

Pharmacological Applications

Oncology

  • Apoptosis Induction: Activates caspase-3/7 in HeLa cells (EC50_{50} = 5 µM) through ROS-mediated mitochondrial dysfunction.

  • Combination Therapy: Synergizes with doxorubicin (CI = 0.3) by inhibiting P-glycoprotein efflux.

Neurodegenerative Diseases

  • Huntington’s Disease: Reduced motor deficits by 60% in R6/2 mice by normalizing kynurenine pathway metabolites .

  • Parkinson’s Disease: Protected dopaminergic neurons in MPTP-induced models via Nrf2 pathway activation .

Anti-Inflammatory Applications

In lipopolysaccharide (LPS)-stimulated macrophages, the compound suppressed TNF-α (IC50_{50} = 2.1 µM) and IL-6 (IC50_{50} = 3.4 µM) by blocking IKKβ phosphorylation.

SpeciesLD50_{50} (mg/kg)Observation
Mouse320Respiratory distress, lethargy
Rat450Renal tubular necrosis

Occupational Hazards

  • Skin Contact: Causes irritation (H315); requires nitrile gloves and lab coats .

  • Inhalation: May provoke respiratory irritation (H335); use fume hoods .

Future Directions

  • Prodrug Development: Esterification of the carboxylic acid group to improve blood-brain barrier penetration .

  • Targeted Delivery: Conjugation with nanoparticles for site-specific action in solid tumors.

  • Structure-Activity Relationships (SAR): Systematic exploration of substituents at the benzothiazole 5- and 6-positions to optimize potency .

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